molecular formula C13H15N3 B8497784 3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine

3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine

Cat. No. B8497784
M. Wt: 213.28 g/mol
InChI Key: GVNREOVPXNVVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-1-p-tolyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-cyclopropyl-2-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C13H15N3/c1-9-2-6-11(7-3-9)16-13(14)8-12(15-16)10-4-5-10/h2-3,6-8,10H,4-5,14H2,1H3

InChI Key

GVNREOVPXNVVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3CC3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of acetonitrile (500 μL, 390 mg, 9.6 mmol) in THF (30 mL) at RT was added a solution of potassium 2-methylbutan-2-olate in toluene (1.7 M, 17.0 mL, 29.0 mmol) followed by the dropwise addition of ethyl cyclopropanecarboxylate (4.56 mL, 4.37 g, 38.0 mmol) and the reaction mixture maintained at RT for 16 hr. The resulting mixture was concentrated in vacuo to a volume of ˜15 mL and was then diluted with EtOH (20 mL) and p-tolylhydrazine hydrochloride (1.52 g, 9.57 mmol) was added. The mixture was acidified to pH 1 by the addition of conc hydrochloric acid and the resulting heterogeneous mixture was heated to 70° C. for 2 hr, then cooled to RT and concentrated in vacuo to a volume of ˜20 mL. The mixture was diluted with water (30 mL) and was adjusted to pH 12 by the addition of 2M aq NaOH and extracted with diethyl ether (2×20 mL). The combined organic extracts were washed with brine (30 mL) and then dried and evaporated in vacuo. The residue was triturated with isohexane (20 mL) to afford the title compound, Intermediate A28, as a beige solid (1.60 g, 77%); Rt 3.35 min (Method 1 basic); m/z 214 (M+H)+, (ES+).
Quantity
500 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.56 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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